1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo-
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Overview
Description
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzopyran ring system with a carboxaldehyde group at the 4-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with formaldehyde and a methylating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- undergoes various chemical reactions, including:
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 1H-2-benzopyran-4-carboxylic acid, 3-methyl-1-oxo-.
Reduction: 1H-2-benzopyran-4-carbinol, 3-methyl-1-oxo-.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis . The compound’s structure allows it to interact with biological macromolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
186028-42-2 |
---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methyl-1-oxoisochromene-4-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-10(6-12)8-4-2-3-5-9(8)11(13)14-7/h2-6H,1H3 |
InChI Key |
GXMYIEWILFSDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=O)O1)C=O |
Origin of Product |
United States |
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